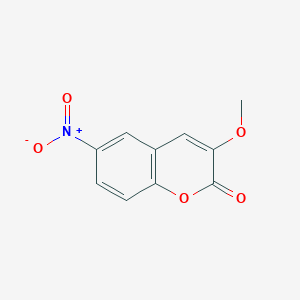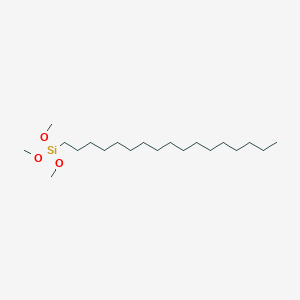
Heptadecyl(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl(trimethoxy)silane is an organosilicon compound with the chemical formula C20H44O3Si. It is a type of silane coupling agent, which is widely used in various industrial and scientific applications due to its ability to form strong bonds between organic and inorganic materials. This compound is particularly known for its hydrophobic properties and is often used to modify surfaces to make them water-repellent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and silane being mixed in a solvent such as toluene or hexane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and methanol as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecyl(trimethoxy)silane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecylsilanetriol and methanol. This reaction is often catalyzed by acids or bases.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: this compound can also participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalysts.
Condensation: Silanol groups, heat.
Substitution: Various nucleophiles, solvents like toluene or hexane.
Major Products Formed
Hydrolysis: Heptadecylsilanetriol, methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
Heptadecyl(trimethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of functionalized surfaces and materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility and hydrophobicity.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to modify surface properties.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants. It is also used in the treatment of textiles and glass to impart hydrophobic properties.
Wirkmechanismus
The primary mechanism by which heptadecyl(trimethoxy)silane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic surfaces. The methoxy groups of the compound hydrolyze in the presence of water to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, which enhance the adhesion and durability of the treated surfaces.
Vergleich Mit ähnlichen Verbindungen
Heptadecyl(trimethoxy)silane can be compared with other silane coupling agents such as octadecyl(trimethoxy)silane and trimethoxysilane.
Octadecyl(trimethoxy)silane: Similar in structure but has an additional carbon in the alkyl chain, which can affect its hydrophobicity and reactivity.
Trimethoxysilane: Lacks the long alkyl chain, making it less hydrophobic but more reactive in forming siloxane bonds.
This compound is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications where both properties are desired.
Eigenschaften
CAS-Nummer |
111859-30-4 |
|---|---|
Molekularformel |
C20H44O3Si |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
heptadecyl(trimethoxy)silane |
InChI |
InChI=1S/C20H44O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21-2,22-3)23-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
MLNCEQPFSFGNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


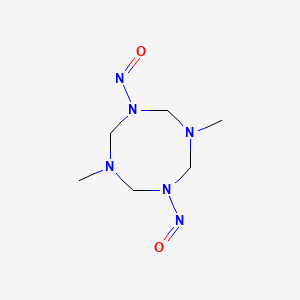
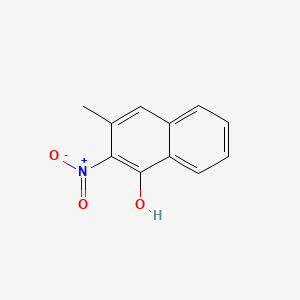







![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
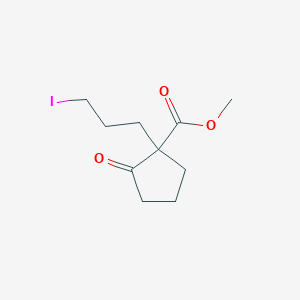
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
